molecular formula C3H5NO<br>CH2=CH-CONH2<br>C3H5NO B135399 Acrylamide CAS No. 79-06-1

Acrylamide

Cat. No. B135399
CAS RN: 79-06-1
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Description

Acrylamide is a water-soluble, vinyl monomer that is used in various industrial processes, such as wastewater management, ore processing, and the production of polyacrylamide. Polyacrylamide is utilized in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis in laboratories. Despite its industrial utility, acrylamide has been identified as a potential health hazard, exhibiting neurotoxicity, reproductive toxicity, and carcinogenicity in animal studies. Human epidemiological studies have shown a significant incidence of neurotoxicity among occupationally exposed populations, although a corresponding increase in cancer risk has not been conclusively demonstrated .

Synthesis Analysis

Acrylamide can be synthesized through the reaction of acrylonitrile with water, and it is also formed during the Maillard reaction in food processing, particularly from asparagine and glucose under high-temperature conditions. The formation of acrylamide in food has been linked to the presence of reducing sugars and the availability of free amino acids, with factors such as molecular mobility and the physical state of ingredients influencing its production .

Molecular Structure Analysis

The molecular structure of acrylamide, CH2=CH-CONH2, is characterized by an α,β-unsaturated (conjugated) reactive molecule. This structure allows acrylamide to act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. The reactivity of acrylamide and its metabolite glycidamide with DNA and proteins has been implicated in its toxicological effects .

Chemical Reactions Analysis

Acrylamide is known to react with DNA to form adducts, such as N-7-(2-carbamoyl-2-hydroxyethyl)guanine, through its epoxide metabolite glycidamide. This adduct formation is believed to play a role in the carcinogenicity observed in rodents. Additionally, acrylamide can form covalent adducts with cysteine thiolate groups within the active sites of presynaptic proteins, leading to neurotoxicity by disrupting nerve terminal processes and impairing neurotransmission .

Physical and Chemical Properties Analysis

Acrylamide is a type-2 alkene, which includes electrophilic environmental pollutants and endogenous mediators of cellular oxidative stress. Its electrophilic nature allows it to interact with nucleophilic sites in biological molecules, contributing to its toxicity. The physical and chemical properties of acrylamide, such as its solubility in water and its reactivity with biological macromolecules, are central to understanding its behavior in industrial applications and its potential health effects .

Scientific Research Applications

Industrial and Food Processing Applications

Acrylamide, a synthetic monomer, is extensively used in various industries. It is primarily utilized as a precursor in the production of polymers like polyacrylamide. Polyacrylamides find major applications in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. Acrylamide's presence in heat-treated carbohydrate-rich foods has also been a subject of intensive research. This discovery led to significant investigations into the occurrence, chemistry, and toxicology of acrylamide in food, contributing to a better understanding of its formation, particularly its link to the amino acid asparagine and the Maillard reaction in food processing (Taeymans et al., 2004).

Potential in Cancer Research and Treatment

Acrylamide has been studied for its apoptotic effects on cells, as demonstrated in research involving NIH/3T3 fibroblasts. Exposure to acrylamide can induce apoptosis at high concentrations, offering insights into its potential impact on cancer cells and treatment modalities (Mahdizade et al., 2018).

Bioremediation and Detoxification

Studies have explored the ability of specific lactic acid bacteria to bind and remove acrylamide, suggesting potential applications for detoxification in the food industry. This research highlights the potential of using these bacteria as a mechanism for reducing acrylamide exposure in foods (Serrano-Niño et al., 2014).

Environmental Impact and Remediation

The monomer and polymeric forms of acrylamide have been scrutinized for their environmental impact, with the polymeric form being slowly degraded into its more toxic monomeric form. Research in this area has emphasized the role of microorganisms in remediating acrylamide contamination in the environment (Kusnin et al., 2015).

Acrylamide in Food and Health

While acrylamide formation in food has raised health concerns, recent studies using biotechnology have shown potential in reducing the carcinogenic properties of acrylamide in food products, such as potatoes. This research offers insights into consumer perception and acceptance of food safety measures involving biotechnological interventions (McFadden & Huffman, 2017).

Safety And Hazards

Inhaling large amounts of acrylamide can irritate breathing passages, and long-term exposure can cause nerve damage . In laboratory animal testing, acrylamide caused reproductive problems, nerve damage, and cancer . Workers may be harmed from exposure to acrylamide .

Future Directions

While the health risks of acrylamide have not yet been fully elucidated, many studies have been carried out on acrylamide in the food, nutrition, and health equation . Future research should include more people and foods in order to obtain more reliable results .

properties

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
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Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
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Mechanism of Action

... In this study, we first investigated the effects of acrylamide (ACR) on slow axonal transport of neurofilaments in cultured rat dorsal root ganglia (DRG) neurons through live-cell imaging approach. Then for the underlying mechanisms exploration, the protein level of neurofilament subunits, motor proteins kinesin and dynein, and dynamitin subunit of dynactin in DRG neurons were assessed by western blotting and the concentrations of ATP was detected using the ATP Assay Kit. The results showed that ACR treatment results in a dose-dependent decrease of slow axonal transport of neurofilaments. Furthermore, ACR intoxication significantly increases the protein levels of the three neurofilament subunits (NF-L, NF-M, NF-H), kinesin, dynein, and dynamitin subunit of dynactin in DRG neurons. In addition, ATP level decreased significantly in ACR-treated DRG neurons. Our findings indicate that ACR exposure retards slow axonal transport of NF-M, and suggest that the increase of neurofilament cargoes, motor proteins, dynamitin of dynactin, and the inadequate ATP supply contribute to the ACR-induced retardation of slow axonal transport., Acrylamide produces a central-peripheral distal axonopathy when administered chronically. This is characterized functionally by decreases in the monosynaptic reflex and dorsal root potential and alterations in the characteristics of the dorsal root reflex. Acute administration of acrylamide inhibits the oxidative enzyme complex nicotinamide adenine dinucleotide (reduced form)-tetrazolium reductase and slows retrograde axoplasmic transport. This study was carried out to determine if the spinal cord reflexes are also affected following acute administration of acrylamide. Dose response studies revealed a dose-dependent increase in both the monosynaptic reflex and dorsal root reflex. A single injection of 50 mg/kg acrylamide caused an increase in both the monosynaptic reflex and dorsal root reflex within 15 min and continued for over 3 hr. These data are paradoxical since chronic administration of acrylamide results in decreased function. Two possible mechanisms are proposed. First, calcium ion regulation may be involved in both the acute and chronic effects of acrylamide on spinal cord reflexes. Second, a depolarization of the neurons is occurring just prior to cell injury or death.
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Product Name

Acrylamide

Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS RN

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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35%
Yield
65%

Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Acrylamide
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